Eoxin E4

Beschreibung

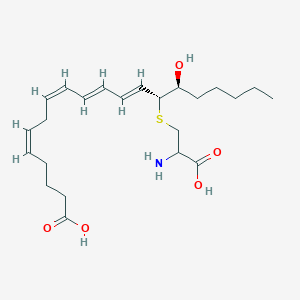

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNENVYAVKECZ-HRXVJLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032109 | |

| Record name | Eoxin E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Classification of 14,15 Leukotriene E4

Systematic Naming and Common Synonyms (e.g., Eoxin E4, EXE4)

14,15-Leukotriene E4 is a biologically active lipid mediator involved in inflammatory processes. caymanchem.com Its formal chemical name, following IUPAC nomenclature, is (5Z,8Z,10E,12E,14R,15S)-14-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-15-hydroxy-5,8,10,12-icosatetraenoic acid. wikipedia.org However, due to the complexity of this systematic name, several common synonyms are more frequently used in scientific literature. These include this compound (EXE4) and 14,15-LTE4. caymanchem.comwikipedia.orgmedchemexpress.com The designation "Eoxin" highlights its production primarily by eosinophils, while "14,15-LTE4" specifies its structure as a derivative of Leukotriene E4 with modifications at the 14th and 15th carbon positions. caymanchem.com

| Nomenclature Type | Name |

|---|---|

| Systematic Name | (5Z,8Z,10E,12E,14R,15S)-14-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-15-hydroxy-5,8,10,12-icosatetraenoic acid |

| Common Synonym | This compound (EXE4) |

| Abbreviation | 14,15-LTE4 |

Classification within the Eoxin and Cysteinyl Leukotriene Families

14,15-Leukotriene E4 belongs to two important families of lipid mediators: the eoxins and the cysteinyl leukotrienes. caymanchem.comwikipedia.org Eoxins are a class of leukotrienes synthesized through a pathway involving the 15-lipoxygenase (15-LO) enzyme, a key distinction from the classical leukotrienes which are generated via the 5-lipoxygenase (5-LO) pathway. caymanchem.comwikipedia.org These metabolites are predominantly produced by eosinophils, hence their name. caymanchem.com

As a member of the cysteinyl leukotriene (cys-LT) family, 14,15-Leukotriene E4 is characterized by the presence of the amino acid cysteine linked to the eicosanoid backbone via a thioether bond. nih.gov The general pathway for cys-LT formation involves the sequential conversion of Leukotriene C4 (LTC4) to Leukotriene D4 (LTD4) and finally to Leukotriene E4 (LTE4). wikipedia.orgnih.gov 14,15-LTE4 is specifically a metabolite of 14,15-LTC4 and 14,15-LTD4. caymanchem.commedchemexpress.com While classical cys-LTs like LTE4 are known inflammatory mediators, 14,15-LTE4 represents an alternative class of these molecules. caymanchem.comwikipedia.org

Structural Distinctions and Stereochemistry Relevant to Biological Activity

The structure of 14,15-Leukotriene E4 is crucial to its biological function. It is a derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. wikipedia.org Key structural features include a hydroxyl group at the 15th carbon position and a cysteinyl group attached at the 14th carbon position. caymanchem.com The specific stereochemistry of these functional groups, denoted as 14R and 15S, is a critical determinant of its biological activity. wikipedia.org

| Structural Feature | Description |

|---|---|

| Carbon Backbone | 20-carbon chain derived from arachidonic acid |

| Hydroxyl Group | Positioned at the 15th carbon (15S configuration) |

| Cysteinyl Group | Attached at the 14th carbon via a thioether linkage (14R configuration) |

| Double Bonds | Four conjugated double bonds at positions 5, 8, 10, and 12 with specific cis/trans (Z/E) geometry (5Z, 8Z, 10E, 12E) |

Biosynthetic Pathways and Enzymatic Conversion of 14,15 Leukotriene E4

Arachidonic Acid as the Precursor Substrate

The journey to 14,15-LTE4 begins with arachidonic acid, a polyunsaturated omega-6 fatty acid found in the phospholipids (B1166683) of cell membranes. nih.govpharmgkb.org In response to various stimuli, arachidonic acid is liberated from the membrane by phospholipase A2 enzymes. nih.gov This free arachidonic acid then serves as the fundamental substrate for a series of enzymatic reactions that ultimately yield 14,15-LTE4 and other related compounds. targetmol.comwikipedia.orgbioscience.co.uk This initial step is a common starting point for the synthesis of numerous lipid mediators, including both the 5-lipoxygenase and the 15-lipoxygenase-1 pathways. nih.govpnas.org

Role of 15-Lipoxygenase-1 and 12-Lipoxygenase in 14,15-Leukotriene Synthesis

The synthesis of 14,15-leukotrienes is characterized by the dual action of 15-lipoxygenase-1 (15-LOX-1) and 12-lipoxygenase (12-LOX). targetmol.combioscience.co.ukglpbio.comglpbio.comcaymanchem.com 15-LOX-1, an enzyme abundantly found in human eosinophils, initiates the process by oxygenating arachidonic acid. pnas.orgnih.govmdpi.com Specifically, it catalyzes the insertion of molecular oxygen at carbon-15 (B1200482) of arachidonic acid, leading to the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). wikipedia.orgmdpi.com

The purified lipoxygenase from rabbit reticulocytes has been shown to convert arachidonic acid into both 15-HpETE and 12-hydroperoxyeicosatetraenoic acid (12-HPETE) through hydrogen abstraction at C-13 and C-10, respectively. nih.gov Furthermore, the formation of 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid (8,15-diHETE) molecules from the 15-HETE precursor, 15-HPETE, suggests the involvement of an enzyme with mechanistic similarities to a 12-lipoxygenase. ahajournals.org

Intermediate Metabolites: 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) and 14,15-Leukotriene A4

Following the initial action of 15-LOX-1, the biosynthetic pathway proceeds through key intermediate metabolites. The primary product, 15(S)-HpETE, is a crucial branching point. caymanchem.commedchemexpress.com It can either be reduced to form 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) or undergo further conversion to the unstable epoxide, 14,15-Leukotriene A4 (14,15-LTA4). caymanchem.commedchemexpress.com

The formation of 14,15-LTA4 from 15-HpETE is a critical step catalyzed by the 15-lipoxygenase enzyme itself, which exhibits a secondary synthase activity. nih.gov This conversion involves a further enzymatic step via hydrogen abstraction at C-10. nih.gov 14,15-LTA4 is a pivotal, short-lived intermediate in this pathway. wikipedia.orgnih.govwikipedia.org Its instability is highlighted by its rapid hydrolysis in buffer solutions, though its stability is increased in the presence of albumin. nih.gov The formation of 14,15-LTA4 is a key indicator of this specific biosynthetic route. ahajournals.orgnih.gov

Enzymatic Conversion from 14,15-Leukotriene C4 to 14,15-Leukotriene D4 and 14,15-Leukotriene E4

The unstable epoxide 14,15-LTA4 is rapidly converted to 14,15-Leukotriene C4 (14,15-LTC4) through conjugation with glutathione (B108866), a reaction catalyzed by LTC4 synthase. wikipedia.orgwikipedia.org 14,15-LTC4 is a member of a class of leukotrienes synthesized through the dual actions of 15- and 12-lipoxygenases. caymanchem.com

Subsequent metabolism of 14,15-LTC4 leads to the formation of 14,15-Leukotriene D4 (14,15-LTD4) and finally 14,15-LTE4. targetmol.combioscience.co.ukpnas.orgnih.gov This conversion involves sequential peptidolytic cleavage. The removal of the γ-glutamyl moiety from 14,15-LTC4, catalyzed by a gamma-glutamyltransferase, yields 14,15-LTD4. wikipedia.orgwikipedia.orgpnas.org Subsequently, a dipeptidase cleaves the glycine (B1666218) residue from 14,15-LTD4 to form 14,15-LTE4. wikipedia.orgwikipedia.org This final product, 14,15-LTE4, is also known as Eoxin E4 (EXE4). wikipedia.orgcaymanchem.com While human eosinophils and mast cells can produce 14,15-LTC4, its metabolism to 14,15-LTE4 has been documented in eosinophils. targetmol.compnas.orgnih.govcaymanchem.com

| Starting Metabolite | Enzyme | Product |

|---|---|---|

| Arachidonic Acid | 15-Lipoxygenase-1 | 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) |

| 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) | 15-Lipoxygenase-1 (synthase activity) | 14,15-Leukotriene A4 (14,15-LTA4) |

| 14,15-Leukotriene A4 (14,15-LTA4) | LTC4 Synthase | 14,15-Leukotriene C4 (14,15-LTC4) |

| 14,15-Leukotriene C4 (14,15-LTC4) | Gamma-glutamyltransferase | 14,15-Leukotriene D4 (14,15-LTD4) |

| 14,15-Leukotriene D4 (14,15-LTD4) | Dipeptidase | 14,15-Leukotriene E4 (14,15-LTE4) |

Comparative Analysis of 14,15-Leukotriene E4 Biosynthesis versus 5-Lipoxygenase Pathway

The biosynthesis of 14,15-LTE4 presents a distinct alternative to the more extensively studied 5-lipoxygenase (5-LOX) pathway. targetmol.combioscience.co.uk The canonical 5-LOX pathway also begins with arachidonic acid but is initiated by the 5-lipoxygenase enzyme, which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE). nih.govontosight.aijci.org This is then converted to Leukotriene A4 (LTA4). nih.govjci.orghmdb.ca

In contrast, the 14,15-LTE4 pathway is initiated by 15-lipoxygenase-1. pnas.org Due to their origin from the 15-lipoxygenase-1 pathway, primarily in eosinophils, 14,15-LTC4, D4, and E4 are often referred to as "eoxins" (EXC4, EXD4, and EXE4, respectively) to distinguish them from the 5-LOX-derived leukotrienes. pnas.org While both pathways lead to the formation of cysteinyl leukotrienes, the initial enzymatic step and the resulting intermediates are fundamentally different.

| Feature | 5-Lipoxygenase Pathway | 15-Lipoxygenase-1 Pathway |

|---|---|---|

| Initiating Enzyme | 5-Lipoxygenase (5-LOX) | 15-Lipoxygenase-1 (15-LOX-1) |

| Initial Hydroperoxy Acid | 5-Hydroperoxyeicosatetraenoic Acid (5-HpETE) | 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) |

| Epoxide Intermediate | Leukotriene A4 (LTA4) | 14,15-Leukotriene A4 (14,15-LTA4) |

| Final Cysteinyl Leukotriene Products | LTC4, LTD4, LTE4 | 14,15-LTC4, 14,15-LTD4, 14,15-LTE4 (Eoxins) |

Catabolism and Further Metabolites of 14,15-Leukotriene E4 (e.g., 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4)

The metabolism of leukotrienes, including those from the 14,15-pathway, involves several enzymatic steps to facilitate their excretion. ontosight.ai While detailed studies on the specific catabolism of 14,15-LTE4 are less common than for LTE4, the general principles of leukotriene metabolism likely apply. The metabolism of LTE4 involves processes such as omega-oxidation and subsequent beta-oxidation from the methyl end of the molecule. ontosight.ainih.gov

This metabolic cascade leads to the formation of various metabolites. ontosight.ai For instance, a known metabolite of leukotriene E4 is 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4. ontosight.ai This compound is a modified form of LTE4, featuring the addition of a carboxyl group and the reduction of double bonds, resulting in a 14,15-dihydro derivative. ontosight.ai Such metabolites can potentially serve as biomarkers for the in vivo activity of the leukotriene pathway. ontosight.ai

Cellular and Tissue Sources of 14,15 Leukotriene E4 Production

Eosinophil-Mediated Synthesis and Release

Eosinophils are the principal source of 14,15-LTE4. caymanchem.compnas.orgnih.gov These granulocytes are rich in the enzyme 15-lipoxygenase-1 (15-LO-1), which is crucial for the synthesis of eoxins. pnas.orgnih.govnih.gov The production of 14,15-LTE4 in eosinophils begins with the conversion of arachidonic acid to 14,15-leukotriene C4 (14,15-LTC4), also known as eoxin C4 (EXC4). pnas.orgnih.gov This initial product can then be sequentially metabolized within the eosinophil to 14,15-leukotriene D4 (14,15-LTD4 or EXD4) and subsequently to 14,15-LTE4 (EXE4). pnas.orgnih.gov

Studies have shown that stimulating eosinophils with arachidonic acid favors the production of EXC4. pnas.orgnih.gov Furthermore, eosinophils can generate EXC4 from their internal arachidonic acid stores when triggered by pro-inflammatory agents like prostaglandin (B15479496) D2, interleukin-5 (IL-5), and even leukotriene C4 (LTC4). pnas.orgnih.gov The synthesis of LTC4, a precursor in the broader leukotriene pathway, occurs at the perinuclear membranes and in cytoplasmic lipid bodies within eosinophils. rupress.orgfrontiersin.org

Contributions from Mast Cells and Basophils

Mast cells are another significant source of eoxins. caymanchem.compnas.orgnih.gov Research has demonstrated that cord blood-derived mast cells can produce EXC4. pnas.orgnih.govnih.gov While mast cells are known to synthesize 14,15-LTC4, the subsequent metabolism to 14,15-LTE4 within these cells has not been definitively documented. caymanchem.comtargetmol.com Mast cells, along with eosinophils, basophils, and macrophages, are primary sources of cysteinyl leukotrienes (cys-LTs) in general, forming LTC4 which is then exported extracellularly to be converted to LTD4 and finally the stable LTE4. nih.govmayocliniclabs.com

Basophils also contribute to the pool of cys-LTs. nih.govmayocliniclabs.com They produce LTC4, which is then converted to the more stable LTE4. nih.gov Stimulated mast cells have been shown to produce significantly more leukotriene D4 equivalents than basophils. unige.ch

Production in Tissue Macrophages and Other Leukocyte Populations

Tissue macrophages are recognized as producers of cys-LTs, including the precursors to LTE4. nih.govmayocliniclabs.comwikipedia.org Along with eosinophils, basophils, and mast cells, macrophages are a major source of LTC4 synthase, the enzyme that produces the initial cys-LT. nih.gov Leukotrienes, as a class of inflammatory mediators, are formed by various leukocytes in response to stimuli. nih.gov The production of cys-LTs is largely restricted to leukocytes, including eosinophils, basophils, and macrophages. frontiersin.org

Role of Epithelial Cells (e.g., Human Airway Epithelial Cells, Nasal Polyps)

Epithelial cells, particularly in the airways, play a role in the production of eoxin precursors. Human airway epithelial cells can increase their 15-LO-1 activity and produce eoxin C4 (EXC4) from arachidonic acid in response to inflammation or injury. nih.gov Research on surgically removed nasal polyps from individuals with allergies has shown that these tissues also produce EXC4. pnas.orgnih.govnih.gov It is believed that multiple cell types within the polyps, including eosinophils, contribute to this production. koreamed.org

Receptor Pharmacology and Signal Transduction Mechanisms of 14,15 Leukotriene E4

Identification and Characterization of GPR99 as the High-Affinity Receptor for 14,15-Leukotriene E4

The biological activities of Leukotriene E4 (LTE4), particularly those observed in mice lacking the classical cysteinyl leukotriene receptors (CysLT₁R and CysLT₂R), strongly pointed toward the existence of a distinct, high-affinity receptor for this lipid mediator. researchgate.net This receptor was identified as G protein-coupled receptor 99 (GPR99), also known as oxoglutarate receptor 1 (OXGR1). researchgate.netmdpi.com

Initially, GPR99 was classified as an orphan receptor and later proposed to be a receptor for α-ketoglutarate or purinergic compounds like adenosine (B11128) and adenosine monophosphate, leading to its temporary designation as P2Y15. wikipedia.org However, its structural similarity to the P2Y nucleotide receptor family, which also includes the classical CysLT receptors, prompted investigation into its role in leukotriene signaling. researchgate.net

Definitive identification came from studies using trans-activator reporter gene assays, which demonstrated that GPR99 mediates LTE4-specific signaling. researchgate.net Subsequent binding studies with radiolabeled LTE4 ([³H]LTE₄) on membranes from GPR99-transfected cells confirmed a specific and high-affinity interaction, revealing a dissociation constant (Kd) of approximately 2.5 nM. unimi.it The binding affinity of various ligands to GPR99 was found to follow the order of LTE₄ >> LTC₄ = LTD₄ > α-ketoglutarate. nih.gov

Crucial in vivo evidence was provided by experiments with genetically modified mice. Mice deficient in both CysLT₁R and CysLT₂R still exhibited vascular permeability responses to LTE4, an effect that was completely abolished when GPR99 was also knocked out. researchgate.net This finding established GPR99 as a potential third cysteinyl leukotriene receptor (CysLT₃R) and the primary receptor responsible for mediating specific high-affinity LTE4 responses, such as cutaneous vascular permeability and respiratory epithelial cell mucin release. researchgate.netunimi.it

Table 1: Binding Characteristics of GPR99 This interactive table summarizes the key binding parameters of Leukotriene E4 to the GPR99 receptor.

| Parameter | Value | Ligand | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | ~2.5 nM | [³H]LTE₄ | unimi.it |

| Bmax | 274.6 fmol/mg protein | [³H]LTE₄ | researchgate.net |

| Ligand Preference Order | LTE₄ > LTC₄ > LTD₄ | Unlabeled CysLTs | nih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Pathways Activated by 14,15-Leukotriene E4

GPR99 is a member of the large family of G protein-coupled receptors (GPCRs), also known as seven-transmembrane domain receptors. wikipedia.orgwikipedia.org These receptors transduce extracellular signals by activating intracellular heterotrimeric G proteins upon ligand binding. wikipedia.orgkhanacademy.org The activation process involves a conformational change in the receptor, which promotes the exchange of Guanosine Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate downstream effectors. wikipedia.org

GPR99 is primarily linked to the activation of Gq alpha subunit (Gαq)-containing G proteins. wikipedia.orgahajournals.org The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). khanacademy.orgahajournals.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). ahajournals.org This signaling pathway is a common mechanism for GPCRs to regulate cellular functions. khanacademy.org The function of LTE4 and other leukotrienes is mediated by GPCRs coupled to either Gi/o or Gq/11 proteins. ahajournals.org

Interactions and Cross-talk with P2Y12 Receptors and Other Lipid Mediator Receptors

The signaling network of LTE4 is complex and involves interactions with other receptors beyond GPR99. Notably, the purinergic receptor P2Y₁₂ has been implicated in mediating some LTE4 responses. jci.org P2Y₁₂, an adenosine diphosphate (ADP) receptor, is expressed on human mast cells. Studies have shown that knockdown of P2Y₁₂ impairs LTE4-induced production of inflammatory mediators like MIP-1β and Prostaglandin (B15479496) D₂ in mast cells. jci.org LTE4-induced signaling through P2Y₁₂ is sensitive to pertussis toxin, indicating it is coupled to the Gi/o family of G proteins. jci.org

Another receptor, GPR17, has been a subject of controversy regarding its role as a CysLT receptor. guidetopharmacology.org GPR17 is phylogenetically positioned between the P2Y and CysLT receptor families and was initially reported to be a dual receptor for both uracil (B121893) nucleotides and CysLTs, including LTE4. guidetopharmacology.orgmdpi.comspandidos-publications.com However, several subsequent studies failed to demonstrate CysLT binding or activation of GPR17. guidetopharmacology.org An alternative role for GPR17 has been proposed as a negative regulator of CysLT₁R, where its activation can inhibit CysLT₁R-mediated responses. guidetopharmacology.org The exact function of GPR17 in CysLT signaling remains debated. guidetopharmacology.orgspandidos-publications.com

Intracellular Signaling Cascades (e.g., cAMP Modulation, Calcium Flux, Prostaglandin D2 Interaction)

Activation of GPR99 by LTE4 initiates downstream intracellular signaling cascades. While GPR99's coupling to Gq suggests a pathway involving calcium flux via IP₃, direct evidence for LTE4-induced calcium flux specifically through GPR99 needs further characterization. wikipedia.orgahajournals.org However, studies on eosinophils, which express GPR99, have shown that LTE4 can induce the expression of cyclic adenosine monophosphate (cAMP). nih.gov This LTE4-induced increase in cAMP was associated with an anti-inflammatory effect, specifically the inhibition of eosinophil degranulation. nih.gov

A significant aspect of LTE4 signaling is its synergistic interaction with other lipid mediators, particularly Prostaglandin D₂ (PGD₂). nih.govnih.gov PGD₂ and LTE4 are both produced by mast cells during allergic responses. researchgate.netnih.gov While LTE4 alone is a relatively weak inducer of cytokine production from T-helper 2 (TH2) cells, it potently enhances the effects of PGD₂. nih.govaai.org The combination of PGD₂ and LTE4 synergistically promotes a wide range of TH2 cell functions, including:

Enhanced Cytokine Production: Markedly increased production of both classical (e.g., IL-13) and non-classical (e.g., IL-22, IL-8, GM-CSF) inflammatory mediators. researchgate.netnih.gov

Increased Cell Adhesion and Migration. researchgate.netnih.gov

Promotion of Cell Survival. researchgate.netnih.gov

This synergistic relationship highlights a critical mechanism where two distinct lipid mediator pathways converge to amplify allergic inflammation. nih.govnih.gov The combined action activates downstream pathways sufficient to affect other immune cells, such as neutrophils. researchgate.netnih.gov

Differential Receptor Affinity and Functional Divergence from Classical Cysteinyl Leukotriene Receptors (CysLT1R, CysLT2R)

A key aspect of LTE4 pharmacology is its clear functional and preferential divergence from the classical CysLT receptors, CysLT₁R and CysLT₂R. This divergence is rooted in significant differences in ligand affinity. mdpi.comnih.gov

CysLT₁R is the high-affinity receptor for LTD₄ and is the primary target of antagonist drugs like montelukast. It binds LTE4 only weakly. mdpi.comdovepress.com

CysLT₂R binds LTC₄ and LTD₄ with roughly equal affinity but also has a low affinity for LTE4. mdpi.comnih.gov

GPR99 , in stark contrast, is a high-affinity receptor for LTE4 and binds LTC₄ and LTD₄ with much lower affinity. unimi.itnih.gov

This differential affinity leads to a functional divergence where specific biological responses are segregated among the receptors. CysLT₁R is classically associated with potent bronchoconstriction and smooth muscle contraction in response to LTD₄. nih.gov While CysLT₂R is involved in vascular and inflammatory responses, its precise roles are still being fully elucidated. mdpi.com

GPR99, however, mediates distinct LTE4-driven effects that are not strongly elicited via the classical receptors. These include the induction of cutaneous vascular permeability and the release of mucin from respiratory epithelial cells, a key feature in airway pathology. mdpi.comunimi.it The existence of GPR99 explains how LTE4, despite being a weak agonist at CysLT₁R and CysLT₂R, can be a potent mediator in inflammatory conditions like asthma. mdpi.com

Table 2: Comparative Affinity of Cysteinyl Leukotriene Receptors This interactive table compares the ligand preferences of the three main cysteinyl leukotriene receptors.

| Receptor | Primary High-Affinity Ligand | Other Ligands (Lower Affinity) | Reference(s) |

|---|---|---|---|

| CysLT₁R | LTD₄ | LTC₄, LTE₄ | mdpi.comnih.gov |

| CysLT₂R | LTD₄, LTC₄ | LTE₄ | mdpi.comnih.gov |

| GPR99 | LTE₄ | LTC₄, LTD₄, α-ketoglutarate | unimi.itnih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 14,15-Leukotriene E4 | LTE₄ |

| Leukotriene C4 | LTC₄ |

| Leukotriene D4 | LTD₄ |

| Prostaglandin D₂ | PGD₂ |

| Guanosine Diphosphate | GDP |

| Guanosine Triphosphate | GTP |

| Phosphatidylinositol 4,5-bisphosphate | PIP₂ |

| Inositol 1,4,5-trisphosphate | IP₃ |

| Diacylglycerol | DAG |

| Cyclic Adenosine Monophosphate | cAMP |

| Adenosine Diphosphate | ADP |

| Interleukin 8 | IL-8 |

| Interleukin 13 | IL-13 |

| Interleukin 22 | IL-22 |

| Granulocyte-macrophage colony-stimulating factor | GM-CSF |

| Macrophage Inflammatory Protein-1 beta | MIP-1β |

Physiological and Pathophysiological Roles of 14,15 Leukotriene E4

Modulation of Vascular Permeability and Endothelial Cell Function

14,15-Leukotriene E4 (14,15-LTE4), a metabolite within the eoxin branch of the leukotriene family, plays a significant role in modulating vascular permeability. ontosight.aicaymanchem.com Eoxins are synthesized from arachidonic acid through a pathway involving 15- and 12-lipoxygenases, primarily in eosinophils. caymanchem.comnih.gov Research has demonstrated that 14,15-LTE4 directly impacts the integrity of the vascular endothelium.

Studies on human endothelial cell monolayers have shown that 14,15-LTE4 increases vascular permeability. ontosight.aicaymanchem.comnih.gov This effect contributes to the leakage of plasma and the formation of edema, which are characteristic features of inflammatory responses. The potency of 14,15-LTE4 in this regard has been quantified in comparative studies. It is approximately 10-fold less potent than Leukotriene C4 (LTC4) but is notably about 100-fold more potent than histamine (B1213489), a well-known mediator of vascular permeability. ontosight.aicaymanchem.comnih.gov This highlights the significant, albeit comparatively moderate, role of 14,15-LTE4 in altering endothelial barrier function during inflammatory and allergic conditions. ontosight.ai

Table 1: Comparative Potency of 14,15-LTE4 in Increasing Vascular Permeability

| Compound | Relative Potency vs. Histamine | Relative Potency vs. LTC4 |

|---|---|---|

| 14,15-Leukotriene E4 | ~100x more potent | ~10x less potent |

| Leukotriene C4 (LTC4) | ~1000x more potent | - |

| Histamine | - | ~1000x less potent |

Regulation of Immune Cell Migration and Activation

The cysteinyl leukotrienes (CysLTs) are established as critical mediators in the recruitment and activation of various immune cells. scbt.comaai.org As a member of this family, 14,15-LTE4 is implicated in these processes, which are central to the inflammatory cascade. ontosight.aiscbt.com While direct studies on 14,15-LTE4's chemotactic properties are emerging, the actions of the closely related and more studied LTE4 provide significant insights.

Inhaled LTE4 has been shown to increase the numbers of eosinophils and basophils in the sputum of individuals with atopic asthma. atsjournals.org This suggests a role for LTE4 in the recruitment of these key effector cells to sites of allergic inflammation. Furthermore, cysteinyl leukotrienes, in general, are recognized as chemotactic ligands for human effector leukocytes. nih.gov Although LTE4 inhalation induces eosinophilic responses, some research suggests this may not be a direct chemotactic effect on eosinophils themselves, but rather an indirect mechanism involving other cell types or mediators. nih.gov

LTE4, in synergy with Prostaglandin (B15479496) D2 (PGD2), has been found to enhance the migration of human Th2 cells. nih.gov This synergistic action underscores the complex interplay between lipid mediators in regulating immune cell trafficking. The activation of leukocytes is another critical aspect of the inflammatory response. CysLTs can activate these cells, and LTE4 has been shown to have a significant proinflammatory impact on T cells. nih.govaai.org This activation can lead to the release of further inflammatory mediators, amplifying the immune response.

Influence on Airway Smooth Muscle Tone and Bronchoconstriction

Cysteinyl leukotrienes are recognized as potent bronchoconstrictors, playing a pivotal role in the pathophysiology of asthma by contracting airway smooth muscle. ahajournals.orgnih.gov LTE4, the stable end-product of the CysLT pathway, contributes significantly to this effect. nih.govnih.gov

Studies have demonstrated that LTE4 causes bronchoconstriction in both normal individuals and those with asthma. nih.gov Notably, asthmatic airways exhibit a disproportionate hyperresponsiveness to LTE4 when compared to other bronchoconstrictors like histamine, methacholine, LTC4, and LTD4. nih.gov This suggests a distinct mechanism of action or receptor involvement for LTE4 in asthmatic airways. nih.gov As nonspecific airway responsiveness increases, the relative potency of LTE4 also appears to increase. nih.gov

Research on animal models provides further evidence for the unique role of LTE4. In guinea pig tracheal spirals, LTE4 was found to enhance the contractile response to histamine in a time- and dose-dependent manner. pnas.org This sensitizing effect was not observed with LTC4 or LTD4, suggesting that the hyperresponsiveness induced by LTE4 is not merely a consequence of its own contractile activity but may involve a separate receptor or signaling pathway. pnas.org While LTE4 itself is considered a weak agonist at the classical CysLT1 and CysLT2 receptors, its ability to induce sustained constriction of tracheal explants and potent bronchoconstriction in vivo points to the existence of other mechanisms, possibly involving a distinct LTE4 receptor. aai.orgnih.gov

Contribution to Mucus Secretion and Submucosal Swelling

In addition to its effects on vascular permeability and smooth muscle, 14,15-LTE4 is involved in other key aspects of airway inflammation, including mucus hypersecretion and tissue swelling. These actions are primarily mediated through the G-protein-coupled receptor GPR99, which has been identified as a high-affinity receptor for LTE4. uliege.be

Research has shown that intranasal administration of LTE4 in mice elicits significant epithelial cell mucin release and submucosal swelling. uliege.be This response was also observed after exposure to the common airborne fungus Alternaria alternata, and this effect was dependent on the presence of cysteinyl leukotrienes. uliege.be The submucosal swelling is a result of both vasodilation and interstitial edema. aai.org

The role of GPR99 is critical in these processes. Mice deficient in GPR99 were protected from both mucin release and swelling induced by either LTE4 or Alternaria. uliege.be This demonstrates a unique function for the LTE4-GPR99 signaling axis in regulating epithelial cell responses in the airways. uliege.be Furthermore, GPR99 appears to play a role in the homeostatic regulation of mucin-producing goblet cells, as mice lacking this receptor had reduced numbers of these cells at baseline. uliege.be

Immunomodulatory Effects on Th2 Cell Cytokine Production

14,15-Leukotriene E4 exerts significant immunomodulatory effects, particularly on T helper 2 (Th2) cells, which are central to the pathogenesis of allergic diseases. nih.govaai.org LTE4 has been shown to activate human Th2 cells, leading to an exaggerated production of proinflammatory cytokines, especially when acting in concert with Prostaglandin D2 (PGD2). aai.orgscbt.com

While LTE4 alone can stimulate the production of Th2 cytokines, its effect is substantially enhanced in the presence of PGD2, indicating a synergistic relationship between these two lipid mediators. nih.govaai.org This combined action leads to a greater than additive enhancement of the Th2 response. nih.gov The mechanism involves LTE4 enhancing calcium mobilization in Th2 cells in response to PGD2. nih.gov

This proinflammatory impact on T cells is mediated through a montelukast-sensitive receptor, suggesting the involvement of the CysLT1 receptor pathway in this specific immunomodulatory function. nih.govaai.org The enhanced cytokine production from Th2 cells, such as IL-4, IL-5, and IL-13, can further promote hallmark features of allergic inflammation, including eosinophil recruitment and survival, and IgE production. frontiersin.org

Table 2: Effect of LTE4 and PGD2 on Th2 Cell Cytokine Production

| Stimulus | Th2 Cytokine Production | Key Finding |

|---|---|---|

| LTE4 alone | Stimulated, but less active than PGD2 | Has a direct, though modest, effect. nih.gov |

| PGD2 alone | Concentration-dependent stimulation | A potent direct stimulus for Th2 cells. nih.govaai.org |

| LTE4 + PGD2 | Greater than additive enhancement | Synergistic action leads to exaggerated response. nih.gov |

Role as a Stable Biomarker of Cysteinyl Leukotriene Pathway Activation

The measurement of urinary LTE4 (uLTE4) is a sensitive and noninvasive method for assessing CysLT production. pharmgkb.org This approach avoids the potential for artifactual formation of leukotrienes that can occur during blood sample collection. nih.gov Elevated concentrations of uLTE4 are associated with a variety of clinical conditions characterized by mast cell or eosinophil activation. nih.gov

Clinical and Research Applications of Urinary LTE4 Measurement:

Asthma: uLTE4 levels are often elevated in patients with asthma, particularly in severe or acute exacerbations, and in those with aspirin-exacerbated respiratory disease (AERD). pharmgkb.org

Allergic Rhinitis: Increased uLTE4 has been noted after antigen challenge in individuals with allergic rhinitis.

Mast Cell Activation Syndromes (MCAS): Elevated uLTE4 can be a supportive finding in the diagnosis of both clonal and nonclonal MCAS. nih.gov

Environmental Exposures: uLTE4 can serve as a biomarker to evaluate the inflammatory response to environmental triggers.

Elevated urinary LTE4 concentrations above 104 pg/mg creatinine (B1669602) may be suggestive of mast cell activation syndrome when compatible clinical features are present. nih.gov Therefore, the measurement of uLTE4 provides a valuable tool for diagnosing and monitoring diseases associated with CysLT pathway activation.

14,15 Leukotriene E4 in Disease Pathogenesis and Clinical Manifestations

Atopic Dermatitis and Cutaneous Inflammatory Responses

Atopic dermatitis (AD) is a chronic inflammatory skin condition where evidence suggests an enhanced production of leukotrienes contributes to its pathogenesis. skintherapyletter.com Cysteinyl leukotrienes, including LTE4, are implicated in the inflammatory processes of AD by increasing vascular permeability and dilating skin blood vessels. skintherapyletter.comajol.info Patients with AD have been found to have activated circulating basophils and an increased capacity for these cells to release LTC4. nih.gov

Systemic Mastocytosis and Mast Cell Activation Syndromes

Systemic mastocytosis (SM) is a disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues. aai.org.tr These mast cells, when activated, release a flood of mediators, including histamine (B1213489), prostaglandins (B1171923), and leukotrienes, leading to a range of clinical symptoms. researchgate.net Elevated concentrations of LTE4 are associated with both clonal and non-clonal mast cell activation syndromes (MCAS). mayocliniclabs.com

Studies have consistently shown that patients with systemic mastocytosis have significantly increased urinary excretion of LTE4 compared to control individuals. researchgate.netnih.govjpp.krakow.pl This increased production of cysteinyl leukotrienes is thought to contribute to the clinical symptoms experienced by patients with SM. researchgate.netnih.gov There is a moderate correlation between urinary LTE4 excretion and other mast cell mediators like N-methyl histamine and serum tryptase. nih.gov The measurement of urinary LTE4 can be a useful diagnostic tool, in conjunction with other markers, to screen for and monitor systemic mastocytosis. researchgate.netjpp.krakow.pl

Potential Roles in Other Inflammatory and Allergic Disorders

The involvement of 14,15-Leukotriene E4 and other cysteinyl leukotrienes extends beyond asthma and atopic dermatitis to a broader range of inflammatory and allergic conditions. medicopublication.com Leukotrienes are key players in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, and the recruitment of leukocytes to inflamed sites. medicopublication.com

In allergic rhinitis, increased levels of urinary LTE4 have been observed, implicating CysLTs in the pathophysiology of this common allergic condition. respiratory-therapy.com Furthermore, CysLTs are involved in other inflammatory diseases such as arthritis, inflammatory bowel disease, and certain vasculitides. medicopublication.com The ability of 14,15-LTE4 to increase the permeability of human endothelial cell monolayers, although with less potency than LTC4, highlights its potential contribution to edema and inflammation in various tissues. caymanchem.com Research continues to explore the precise roles of eoxins like 14,15-LTE4 in a variety of inflammatory and allergic disorders, which may open new avenues for therapeutic intervention. ontosight.ai

Data Tables

Table 1: Urinary Leukotriene E4 Levels in Acute Asthma

| Study Population | Condition | uLTE4 Level (pg/mg creatinine) | Reference |

|---|---|---|---|

| Adults | Acute Asthma Exacerbation | 111.7 (geometric mean) | nih.gov |

| Adults | 2 Weeks Post-Exacerbation | 75.6 (geometric mean) | nih.gov |

| Children | Acute Asthma Exacerbation | 309.7 ± 97.1 | nih.gov |

Table 2: 14,15-Leukotriene E4 in Different Disease States

| Disease | Key Finding | Implication | Reference |

|---|---|---|---|

| Severe Asthma | Elevated uLTE4 concentrations. | Marker of disease severity and inflammation. | nih.gov |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Significantly higher baseline and post-challenge uLTE4 levels compared to aspirin-tolerant asthmatics. | Central role of leukotriene overproduction in pathophysiology. | dovepress.comsoton.ac.ukresearchgate.net |

| Atopic Dermatitis | Correlation between uLTE4 levels and disease severity. | CysLTs contribute to cutaneous inflammation. | ajol.infonih.gov |

Advanced Analytical Methodologies for 14,15 Leukotriene E4 Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the definitive quantification of leukotrienes, including 14,15-LTE4, in diverse biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for precise measurement even at the very low concentrations typical of these signaling molecules. mayocliniclabs.comresearchgate.net

LC-MS/MS methods are valued for their ability to distinguish between structurally similar isomers, a critical feature in eicosanoid analysis. The methodology typically involves an initial sample preparation step, often solid-phase extraction (SPE), to remove interfering substances and concentrate the analytes. d-nb.info The sample is then injected into the LC system for separation, followed by detection using a mass spectrometer, often in multiple-reaction monitoring (MRM) mode for enhanced specificity. mayocliniclabs.comd-nb.info This approach has been successfully validated for quantifying LTE4 in urine, serum, plasma, sputum, and bronchoalveolar lavage fluid (BALF). mayocliniclabs.comd-nb.inforesearchgate.net The development of ultrahigh-performance liquid chromatography (UPLC) coupled with MS/MS has further improved the speed and resolution of these analyses. d-nb.infosemanticscholar.org

| Method | Biological Matrix | Limit of Quantification (LOQ) | Key Features | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Human Serum | 0.048–0.44 ng/mL | Simultaneous profiling of 25 eicosanoids; used solid-phase extraction (SPE). | d-nb.info |

| LC-MS/MS | Urine | 15 pg/mL | Validated for anaphylaxis biomarker analysis; noted LTE4 was stable for only one freeze-thaw cycle. | concordia.ca |

| LC-MS/MS | Human Serum, Sputum, BALF | 0.2–3 ng/mL | Simultaneous quantification of 34 eicosanoids; short run time of 25 minutes. | researchgate.net |

| LC-MS/MS | Urine | Not specified; detects levels >104 pg/mg creatinine (B1669602) | Clinically validated for use as a marker of systemic mastocytosis. | mayocliniclabs.com |

Enzyme Immunoassays (EIA) and High-Performance Liquid Chromatography (HPLC) for Detection

Enzyme immunoassays (EIAs) are a widely used alternative for quantifying leukotrienes due to their relative ease of use and availability in commercial kit formats. novamedline.com These are typically competitive assays where free LTE4 in a sample competes with a fixed amount of enzyme-labeled LTE4 (tracer) for binding sites on a specific antibody coated onto a microplate. novamedline.comeurannallergyimm.com The amount of tracer bound is inversely proportional to the concentration of LTE4 in the sample, which is determined by measuring the enzyme's activity spectrophotometrically. novamedline.comeurannallergyimm.com EIA kits can be used for various sample types, including urine, plasma, serum, and lavage fluids. novamedline.com

High-performance liquid chromatography (HPLC) is a powerful separation technique. While HPLC with ultraviolet (UV) detection can be used, its sensitivity is often insufficient for the low physiological concentrations of LTE4 found in biological fluids. eurannallergyimm.comresearchgate.net Therefore, HPLC is more commonly employed as a purification or separation step prior to a more sensitive detection method like EIA or mass spectrometry. eurannallergyimm.comnih.gov This combination, often reverse-phase HPLC (RP-HPLC), allows for the separation of different leukotrienes before their individual quantification, enhancing the accuracy of the measurement. eurannallergyimm.com

| Parameter | Specification | Source |

|---|---|---|

| Assay Type | Competitive Enzyme Immunoassay | novamedline.com |

| Sample Matrices | Urine, plasma, serum, whole blood, lavage fluids, aspirates | novamedline.com |

| Detection Limit (80% B/B0) | Approximately 25 pg/mL | novamedline.com |

| IC50 (50% B/B0) | Approximately 100 pg/mL | novamedline.com |

Mass Spectrometry-Based Metabolomics Approaches for Pathway Elucidation

Mass spectrometry-based metabolomics has emerged as a powerful tool for elucidating the complex metabolic pathways involving 14,15-LTE4. nih.gov Unlike targeted methods that measure a single analyte, metabolomics approaches—both untargeted and targeted—can profile a broad spectrum of metabolites simultaneously. mdpi.comacs.org This global snapshot provides insights into how entire pathways, such as the arachidonic acid cascade, are modulated in response to stimuli or in disease states. nih.govmdpi.com

Techniques like ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) enable the identification and semi-quantification of dozens of significantly regulated metabolites, including various leukotrienes, prostaglandins (B1171923), and thromboxanes. mdpi.com By applying these methods, researchers can identify key perturbed metabolic pathways and discover potential new biomarkers. nih.govacs.org For instance, a metabolomics approach successfully identified 14,15-LTE4 as part of the molecular signature on human skin. researchgate.net This comprehensive analysis is instrumental in understanding the intricate regulation of eicosanoid metabolism and identifying novel therapeutic targets. mdpi.com

Considerations for Sample Collection and Processing (e.g., Urine, Plasma, Bronchoalveolar Lavage Fluid)

The integrity of results in 14,15-LTE4 research is critically dependent on meticulous sample collection, processing, and storage protocols, as these molecules can be unstable and are present in low concentrations.

Urine: Urine is considered the most suitable and convenient matrix for measuring the total body production of cysteinyl-leukotrienes non-invasively, as LTE4 is a stable end metabolite excreted in urine. eurannallergyimm.comjmatonline.com For analysis, samples should be collected and immediately refrigerated or, for long-term storage, frozen at -70°C or -80°C. jmatonline.comelsevier.es Studies on stability have shown that urinary LTE4 is relatively stable when stored at 4°C for up to a week, but significant degradation occurs after 24 hours at room temperature. nih.gov Importantly, repeated freeze-thaw cycles should be avoided to maintain sample integrity. concordia.ca

Plasma: Plasma samples must be collected in vacutainers containing an anticoagulant like heparin or EDTA. novamedline.comnovamedline.com The metabolism of cysteinyl-leukotrienes in plasma is rapid, resulting in very low levels of LTE4 (typically <2 pg/mL). novamedline.com This often necessitates purification and concentration of a larger sample volume (5-10 mL) to bring the analyte into the detectable range of the assay. novamedline.com Immediate processing and storage at -80°C are crucial. novamedline.comnovamedline.com

Bronchoalveolar Lavage Fluid (BALF): BALF is used to investigate local leukotriene production within the lungs. researchgate.netnih.gov As a complex biological matrix, BALF samples require purification steps to remove interfering substances before analysis. researchgate.netnovamedline.com

| Biological Matrix | Collection Notes | Processing/Storage | Key Considerations | Source |

|---|---|---|---|---|

| Urine | 24-hour or random morning sample. jmatonline.comaruplab.com | Refrigerate promptly; store at -70°C or -80°C for long term. Avoid freeze-thaw cycles. | Convenient, non-invasive, reflects total body production. | concordia.caeurannallergyimm.comnih.gov |

| Plasma | Use tubes with anticoagulant (e.g., heparin, EDTA). | Assay immediately or store at -80°C. | Very low LTE4 levels require sample concentration. Rapid metabolism of precursors. | novamedline.comnovamedline.com |

| Bronchoalveolar Lavage Fluid (BALF) | Obtained via bronchoscopy. | Requires purification to remove interfering substances. | Reflects local production in the lungs. Complex matrix. | researchgate.netnovamedline.comnih.gov |

Standardization and Normalization Strategies in Clinical and Pre-clinical Research (e.g., normalization to urine creatinine)

In clinical and pre-clinical studies, particularly those involving spot urine samples, a normalization strategy is essential to correct for the variability in urine dilution due to hydration status. journalagent.comresearchgate.net The most widely adopted method is to normalize the urinary LTE4 concentration to that of urinary creatinine. eurannallergyimm.comelsevier.es

Creatinine is a waste product of muscle metabolism that is excreted by the kidneys at a relatively constant rate in healthy individuals, making it a useful marker of urine concentration. journalagent.com Results are typically expressed as a ratio, such as picograms of LTE4 per milligram of creatinine (pg/mg Cr). eurannallergyimm.comersnet.org This normalization allows for more reliable comparisons of LTE4 levels across different individuals and in the same individual over time. journalagent.com

However, the use of creatinine for normalization is not without debate. Creatinine excretion can be influenced by several factors, including age, sex, muscle mass, diet, and renal function. nih.govmdpi.com In certain populations, such as those with impaired kidney function, creatinine adjustment could potentially be misleading. nih.gov Consequently, some researchers recommend that forspot urine samples, it may be prudent to report both the absolute concentration and the creatinine-normalized value to allow for a more comprehensive interpretation of the data. researchgate.netmdpi.com

Therapeutic Targeting and Drug Development Strategies Modulating 14,15 Leukotriene E4 Pathways

Development of GPR99-Specific Receptor Antagonists

The identification of GPR99 as a high-affinity receptor for leukotriene E4 (LTE4) has opened new avenues for therapeutic intervention in inflammatory diseases, particularly those where existing cysteinyl leukotriene receptor antagonists have shown limited efficacy. nih.govpnas.orgpnas.org GPR99, also known as OXGR1, was initially identified as a receptor for α-ketoglutarate but was later recognized as a third cysteinyl leukotriene receptor (CysLT3R) with a preference for LTE4. nih.govmdpi.comjci.org This discovery is significant because LTE4 is the most stable and abundant cysteinyl leukotriene at sites of inflammation, yet it has low affinity for the classical CysLT1 and CysLT2 receptors. pnas.orgmdpi.com

Research has demonstrated that GPR99 mediates key inflammatory responses, such as vascular permeability and respiratory epithelial cell mucin release, in response to LTE4. nih.govpnas.orgpnas.org Studies using GPR99-deficient mice have confirmed its crucial role in these processes, especially in the absence of CysLT1 and CysLT2 receptors. nih.gov Notably, GPR99 is resistant to blockade by commercially available CysLT1 receptor antagonists like montelukast. pnas.orgpnas.orgwikipedia.org This highlights the need for the development of GPR99-specific antagonists to target LTE4-driven pathology.

The development of such antagonists is still in its early stages, with no specific antagonists currently available for clinical use. mdpi.com However, the characterization of GPR99's structure and its binding pocket for LTE4 provides a foundation for rational drug design and high-throughput screening of compound libraries to identify novel inhibitors. nih.govjci.org The successful development of GPR99-specific antagonists could represent a significant advancement in treating inflammatory conditions where LTE4 and its receptor play a prominent role. nih.govresearchgate.net

Modulation of 15-Lipoxygenase-1 Activity

The synthesis of 14,15-leukotriene E4 (14,15-LTE4) is initiated by the enzyme 15-lipoxygenase-1 (15-LOX-1). Therefore, modulating the activity of 15-LOX-1 presents a direct strategy to control the levels of 14,15-LTE4 and other pro-inflammatory eicosanoids derived from this pathway. nih.gov 15-LOX-1 is highly expressed in inflammatory cells like eosinophils and mast cells, which are key players in allergic inflammation. nih.govmdpi.com

Inhibition of 15-LOX-1 activity is a primary therapeutic approach. Research has focused on identifying and developing small molecule inhibitors of 15-LOX-1. researchgate.net These inhibitors aim to reduce the production of 14,15-leukotrienes and other 15-LOX-1 metabolites, thereby mitigating their pro-inflammatory effects. jpccr.eu For instance, studies have shown that inhibiting 15-LOX-1 can block NSAID-induced apoptosis in certain cancer cells, highlighting the enzyme's role in cellular processes. oup.com

Conversely, under certain conditions, the products of 15-LOX-1 can also participate in the biosynthesis of anti-inflammatory mediators like lipoxins. mdpi.com This dual role suggests that simply inhibiting the enzyme might have complex and potentially undesirable effects. Therefore, a more nuanced approach of modulating, rather than completely inhibiting, 15-LOX-1 activity is being explored. This could involve developing compounds that selectively alter the enzyme's product profile, favoring the production of anti-inflammatory lipids over pro-inflammatory ones like the precursors to 14,15-LTE4. nih.gov

The table below summarizes some key findings related to the modulation of 15-LOX-1 activity.

| Therapeutic Strategy | Target | Rationale | Key Research Findings |

| Inhibition | 15-Lipoxygenase-1 | Reduce production of pro-inflammatory mediators including 14,15-leukotrienes. | Development of selective inhibitors is an active area of research. researchgate.net Inhibition can affect cellular processes like apoptosis. oup.com |

| Modulation | 15-Lipoxygenase-1 | Shift enzyme activity towards the production of anti-inflammatory mediators (e.g., lipoxins). | Phosphorylation of 5-LOX can convert it to a 15-LOX, suggesting a potential for redirecting lipid mediator biosynthesis. nih.gov |

Combination Therapies with Existing Leukotriene Receptor Antagonists

Given the complexity of the leukotriene signaling network, combination therapies that target multiple components of this pathway are a promising strategy. researchgate.netnih.gov Existing leukotriene receptor antagonists, such as montelukast, zafirlukast, and pranlukast, primarily target the CysLT1 receptor, which is activated by LTD4. mdpi.comdovepress.com While effective for many patients, a significant number show a limited response, which may be due to the involvement of other leukotriene receptors like GPR99, the receptor for 14,15-LTE4. nih.gov

Combining a GPR99 antagonist with a CysLT1 receptor antagonist could provide a more comprehensive blockade of the cysteinyl leukotriene pathway. This approach would inhibit the effects of both LTD4 and the stable, pro-inflammatory mediator LTE4, potentially leading to improved clinical outcomes in conditions like asthma and allergic rhinitis. mdpi.comdovepress.com Studies have shown that even with CysLT1 receptor antagonists, urinary levels of LTE4 can remain high, suggesting ongoing activation of LTE4-specific pathways. dovepress.comharvard.edu

Furthermore, combining leukotriene modifiers with other classes of anti-inflammatory drugs, such as antihistamines or inhaled corticosteroids, has already demonstrated clinical benefits. researchgate.netdovepress.com For example, the combination of an antihistamine and a leukotriene receptor antagonist can be more effective in controlling symptoms of allergic rhinitis than either agent alone. researchgate.net This provides a strong rationale for exploring the addition of a GPR99 antagonist to existing treatment regimens for allergic diseases.

The table below outlines potential combination therapy strategies involving the modulation of the 14,15-LTE4 pathway.

| Combination Strategy | Rationale | Potential Benefit |

| GPR99 Antagonist + CysLT1 Receptor Antagonist (e.g., Montelukast) | Comprehensive blockade of the cysteinyl leukotriene pathway, targeting both LTD4 and LTE4 signaling. | Improved control of inflammation in asthma and allergic rhinitis, especially in patients with a partial response to CysLT1 antagonists alone. nih.govdovepress.com |

| GPR99 Antagonist + Antihistamine | Simultaneous inhibition of two key inflammatory mediator pathways in allergic reactions. | Enhanced symptom relief in allergic rhinitis and other allergic conditions. researchgate.net |

| GPR99 Antagonist + Inhaled Corticosteroids | Targeting different inflammatory pathways to achieve synergistic effects and potentially allow for lower steroid doses. | Improved asthma control and reduced steroid-related side effects. dovepress.com |

Impact on Current Asthma and Allergy Management Paradigms

The discovery of the 14,15-LTE4/GPR99 pathway has the potential to significantly impact the current management paradigms for asthma and allergies. pnas.orgpnas.org Current guidelines for asthma management often involve a stepwise approach, with leukotriene receptor antagonists (LTRAs) targeting the CysLT1 receptor used as an alternative or add-on therapy to inhaled corticosteroids. respiratory-therapy.comnih.gov However, the clinical response to LTRAs is variable. dovepress.commdpi.com The identification of GPR99 as a key receptor for LTE4, which is abundant in inflamed tissues, provides a potential explanation for this variability. pnas.orgmdpi.com

Targeting the 14,15-LTE4/GPR99 pathway could lead to a more personalized approach to asthma and allergy treatment. Measuring urinary levels of LTE4, a stable metabolite, could serve as a biomarker to identify patients who are more likely to benefit from a GPR99-targeted therapy. dovepress.comresearchgate.net Patients with high LTE4 levels, despite treatment with CysLT1 antagonists, may be ideal candidates for treatment with a GPR99 antagonist, either as a monotherapy or in combination. dovepress.com

Furthermore, understanding the role of 14,15-LTE4 in specific asthma phenotypes, such as aspirin-exacerbated respiratory disease (AERD), could lead to more targeted and effective treatments for these difficult-to-manage conditions. nih.gov In AERD, there is a known overproduction of cysteinyl leukotrienes, and while CysLT1 antagonists offer some benefit, a significant portion of the pathology may be driven by LTE4 acting through GPR99. nih.govnih.gov The development of drugs targeting the 14,15-LTE4 pathway could therefore fill a critical gap in the current therapeutic arsenal (B13267) for severe and refractory asthma and allergies. ersnet.org

Future Directions in Pharmacological Intervention for 14,15-Leukotriene E4-Mediated Conditions

The elucidation of the 14,15-LTE4 pathway and its receptor, GPR99, paves the way for several exciting future directions in pharmacological intervention. researchgate.netnih.gov A primary focus will be the discovery and clinical development of potent and selective GPR99 antagonists. nih.govmdpi.com This will require a multi-pronged approach, including:

High-throughput screening of chemical libraries to identify novel antagonist scaffolds.

Structure-based drug design leveraging the crystal structure of GPR99 to optimize lead compounds for potency and selectivity.

Preclinical evaluation in relevant animal models of asthma, allergy, and other inflammatory diseases to assess efficacy. researchgate.net

Another important avenue of research will be the development of "biased" GPR99 ligands. These molecules would selectively activate or inhibit specific downstream signaling pathways of the receptor, potentially offering a more refined therapeutic effect with fewer side effects.

Furthermore, exploring the therapeutic potential of modulating 15-LOX-1 activity to shift the balance from pro-inflammatory 14,15-leukotriene production towards the synthesis of anti-inflammatory lipid mediators like lipoxins remains a promising, albeit complex, strategy. nih.gov This could involve the development of allosteric modulators of 15-LOX-1.

Future Research Directions and Unanswered Questions in 14,15 Leukotriene E4 Biology

Elucidation of Novel Receptors and Signaling Mechanisms

A fundamental gap in our knowledge of 14,15-LTE4 biology is the identity of its cognate receptor(s) and the subsequent intracellular signaling cascades it triggers. While the receptors for the 5-LO-derived cysteinyl leukotrienes (CysLT₁ and CysLT₂) are well-characterized, the receptor for 14,15-LTE4 has not been definitively identified. mdpi.comuzh.ch Although 14,15-LTE4 has been shown to increase the vascular permeability of human endothelial cell monolayers, the precise molecular targets mediating this effect are unknown. caymanchem.com

Future research should focus on:

Receptor Identification: Employing techniques such as affinity chromatography with tagged 14,15-LTE4, expression cloning, and screening of orphan G-protein coupled receptor (GPCR) libraries to identify specific receptors for 14,15-LTE4. The controversies and discoveries surrounding novel receptors for the canonical LTE4, such as GPR99 and P2Y12, highlight the potential complexity in this area. mdpi.comnih.govkcl.ac.uk

Signaling Pathway Analysis: Once a receptor is identified, downstream signaling pathways need to be elucidated. This will involve investigating the coupling to various G-proteins, the generation of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, and the activation of key protein kinases and transcription factors.

Structural Biology: Determining the crystal structure of 14,15-LTE4 in complex with its receptor will be crucial for understanding the molecular basis of their interaction and for the rational design of specific antagonists.

Deeper Understanding of its Interplay with Other Lipid Mediators and Cytokines

Inflammatory responses are orchestrated by a complex network of mediators. The biological effects of 14,15-LTE4 are unlikely to occur in isolation. Therefore, a critical area of future investigation is its interplay with other lipid mediators and cytokines. nih.gov For instance, the 5-LO pathway and the cyclooxygenase (COX) pathway can influence each other; inhibition of one can shunt arachidonic acid metabolism towards the other. researchgate.net

Key research questions include:

Cross-talk with other Leukotrienes and Prostaglandins (B1171923): How does the production and activity of 14,15-LTE4 influence, or get influenced by, the synthesis of 5-LO-derived leukotrienes (e.g., LTB4, LTC4) and prostaglandins (e.g., PGD2, PGE2)? Studies on canonical cysteinyl leukotrienes have revealed complex interactions with PGD2 in activating Th2 cells, suggesting similar synergistic or antagonistic relationships may exist for 14,15-LTE4. nih.govaai.org

Interaction with Cytokines: What is the relationship between 14,15-LTE4 and key cytokines involved in type 2 immunity, such as interleukin (IL)-4, IL-5, and IL-13? frontiersin.org Does 14,15-LTE4 induce the production of these cytokines, or do these cytokines regulate the expression of the enzymes required for 14,15-LTE4 synthesis?

Synergistic and Antagonistic Effects: Do combinations of 14,15-LTE4 and other mediators lead to synergistic or antagonistic effects on target cells like eosinophils, mast cells, and airway smooth muscle cells?

Genetic and Epigenetic Regulation of 14,15-Leukotriene E4 Production and Response

The production of 14,15-LTE4 is dependent on the expression and activity of the 15-lipoxygenase (ALOX15) enzyme. caymanchem.com Individual and population-level variations in the production of and response to 14,15-LTE4 are likely influenced by genetic and epigenetic factors. dovepress.com

Future research in this area should aim to:

Identify Genetic Polymorphisms: Investigate single nucleotide polymorphisms (SNPs) and other genetic variations in the ALOX15 gene and genes for other enzymes in the eoxin pathway. nih.gov These studies should correlate genotypes with levels of 14,15-LTE4 and with clinical phenotypes in relevant diseases.

Elucidate Epigenetic Mechanisms: Explore the role of epigenetic modifications, such as DNA methylation and histone modifications, in regulating the expression of ALOX15 and genes encoding potential receptors for 14,15-LTE4. tandfonline.comjiaci.org Environmental factors known to influence asthma and allergy risk could exert their effects through epigenetic changes that alter eoxin production.

Pharmacogenomics of Potential Therapies: As therapeutic agents targeting the 15-LO pathway are developed, pharmacogenomic studies will be essential to identify genetic variants that predict therapeutic response or adverse effects. nih.gov

Development of Animal Models for Comprehensive Pathophysiological Study

To understand the in vivo role of 14,15-LTE4 in disease pathogenesis, robust animal models are indispensable. researchgate.net While animal models have been crucial for dissecting the roles of the 5-LO pathway, similar models are needed for the 15-LO pathway and its products. oup.com

The development of the following animal models would be a significant step forward:

ALOX15 Knockout and Transgenic Models: The generation and characterization of mice with targeted deletion of the Alox15 gene will be fundamental to understanding the consequences of a complete lack of eoxin production. Conversely, transgenic mice overexpressing Alox15 in specific cell types (e.g., eosinophils) could reveal the pathogenic effects of excessive eoxin synthesis.

Humanized Mouse Models: Given the potential for species-specific differences in lipoxygenase activity and function, the development of "humanized" mice expressing the human ALOX15 gene would be highly valuable.

Disease-Specific Models: These genetic models should be tested in various disease contexts, such as models of allergic asthma, eosinophilic esophagitis, and other inflammatory conditions where eosinophils and mast cells play a prominent role.

Longitudinal Studies and Biomarker Validation in Diverse Patient Populations

While urinary LTE4 is a well-established biomarker for total body cysteinyl leukotriene production from the 5-LO pathway, the clinical utility of measuring 14,15-LTE4 is unknown. healthmatters.ioresearchgate.netnih.gov Longitudinal studies are needed to establish 14,15-LTE4 as a reliable biomarker.

Key areas for future investigation include:

Method Development and Validation: The development and validation of sensitive and specific assays, likely based on liquid chromatography-tandem mass spectrometry, for the accurate quantification of 14,15-LTE4 and its metabolites in biological fluids like urine, plasma, and bronchoalveolar lavage fluid.

Correlation with Disease Activity: Longitudinal studies in well-characterized patient cohorts (e.g., asthma, aspirin-exacerbated respiratory disease, atopic dermatitis) are needed to determine if levels of 14,15-LTE4 correlate with disease severity, exacerbations, and response to therapy.

Prognostic and Diagnostic Value: Investigating whether baseline or changes in 14,15-LTE4 levels can predict disease progression or identify specific patient endotypes that might benefit from targeted therapies.

Exploration of Therapeutic Potential Beyond Allergic and Inflammatory Diseases

While the pro-inflammatory nature of eoxins suggests their involvement in allergy and inflammation, the broader therapeutic potential of modulating the 14,15-LTE4 pathway is an open question. caymanchem.com The diverse roles of other lipid mediators in various physiological and pathological processes suggest that 14,15-LTE4 could also have functions beyond the immune system. uzh.chahajournals.orgresearchgate.net

Future research should explore the role of 14,15-LTE4 in:

Cancer Biology: Some leukotrienes have been implicated in cancer cell proliferation and survival. kcl.ac.uk Investigating the expression of the 15-LO pathway in different tumors and the effect of 14,15-LTE4 on cancer cell behavior is warranted.

Fibrotic Diseases: Given the role of other leukotrienes in tissue remodeling and fibrosis, exploring the potential contribution of 14,15-LTE4 to fibrotic conditions such as idiopathic pulmonary fibrosis and scleroderma could open new therapeutic avenues. researchgate.net

Cardiovascular and Metabolic Diseases: The 5-lipoxygenase pathway has been linked to atherosclerosis and other cardiovascular diseases. oup.comahajournals.org The role of the 15-lipoxygenase pathway and 14,15-LTE4 in these conditions is a significant knowledge gap.

Q & A

Q. What are the primary biosynthetic pathways for 14,15-Leukotriene E4 (14,15-LTE4) in inflammatory cells?

- Methodological Answer : 14,15-LTE4 is synthesized via the 5-lipoxygenase (5-LOX) pathway. Arachidonic acid is first converted to 5-HPETE, then to 14,15-LTA4. This intermediate is conjugated with glutathione to form 14,15-LTC4, which is sequentially hydrolyzed by γ-glutamyl transpeptidase and dipeptidases to produce 14,15-LTD4 and finally 14,15-LTE5. Key enzymes and intermediates can be inhibited (e.g., using 5-LOX inhibitors like zileuton) or tracked via stable isotope-labeled standards (e.g., deuterated LTC4) to validate pathways .

Q. How is 14,15-Leukotriene E4 detected and quantified in biological samples?

- Methodological Answer :

- LC/MS/MS : The most precise method, with a reported m/z of 440.246 for 14,15-LTE4. Stable isotopes like 14,15-LTE4-d5 (25 µg, ≥99% purity) are used as internal standards to correct for matrix effects .

- Enzyme Immunoassay (EIA) : Commercial kits (e.g., 14,15-LTC4 EIA Kit) measure metabolites in urine or plasma, though cross-reactivity with structurally similar leukotrienes requires validation via parallel LC/MS .

- Table 1 : Comparison of Detection Methods

| Method | Sensitivity (pg/mL) | Specificity | Sample Type | Reference |

|---|---|---|---|---|

| LC/MS/MS | 0.1–5 | High | Plasma, Urine | |

| EIA | 10–50 | Moderate | Urine, Secretions |

Q. What is the clinical significance of elevated 14,15-LTE4 levels in respiratory diseases?

- Methodological Answer : 14,15-LTE4 is a stable biomarker for leukotriene activity. In aspirin-induced asthma, urinary 14,15-LTE4 levels are significantly elevated (e.g., 2–3× higher than controls). Researchers should collect timed urine samples, normalize to creatinine, and correlate with spirometry data to assess airway inflammation .

Advanced Research Questions

Q. How can experimental designs address challenges in studying 14,15-LTE4's receptor interactions?

- Methodological Answer : Conflicting studies report weak binding to CYSLTR1/2 but strong affinity for GPR98. To resolve this:

- Use receptor knockout models (e.g., CYSLTR1⁻/⁻ mice) to isolate signaling pathways.

- Perform competitive binding assays with LTD4/LTE4 analogs (e.g., 11-trans isomers) to assess specificity .

- Employ CRISPR-edited cell lines to study GPR99-mediated cytokine production (e.g., IL-4/IL-13) .

Q. What strategies mitigate variability in 14,15-LTE4 measurements across different biofluids?

- Methodological Answer :

- Pre-analytical Factors : Stabilize samples with antioxidants (e.g., 1 mM EDTA) to prevent ex vivo oxidation.

- Normalization : Use urinary creatinine or plasma albumin to adjust for dilution effects.

- Multi-method Validation : Cross-validate EIA results with LC/MS in a subset of samples to confirm accuracy .

Q. How do contradictory findings about 14,15-LTE4's role in migraine pathogenesis arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from cohort heterogeneity (e.g., pediatric vs. adult migraines) or co-elevation of PGF2α. Solutions include:

- Stratifying patients by age and NSAID use.

- Using multivariate regression to isolate 14,15-LTE4's effect from prostaglandins.

- Conducting longitudinal studies to track metabolite levels during migraine episodes .

Q. What are best practices for inhibiting 14,15-LTE4 synthesis in vivo without off-target effects?

- Methodological Answer :

- Pharmacological Inhibition : Use 5-LOX inhibitors (e.g., MK-886) or FLAP antagonists, but validate specificity via lipidomic profiling to rule out interference with other eicosanoids.

- Genetic Knockdown : siRNA targeting 5-LOX in myeloid cells reduces 14,15-LTE4 without affecting COX pathways. Monitor compensatory upregulation of PGE2 .

Data Contradiction Analysis

Q. Why do some studies report 14,15-LTE4 as a weak bronchoconstrictor despite its pro-inflammatory role?

- Methodological Answer : 14,15-LTE4 has a longer half-life than LTD4 but lower receptor affinity. Its effects are cumulative and mediated via eosinophil recruitment rather than direct smooth muscle contraction. Researchers should combine functional assays (e.g., bronchial ring tension) with histology to quantify eosinophil infiltration .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in 14,15-LTE4 studies?

- Methodological Answer :

- Protocol Standardization : Adopt MISEV guidelines for extracellular vesicle isolation (relevant for leukotriene transport studies).

- Data Transparency : Deposit raw LC/MS/MS data in repositories like MassIVE (e.g., dataset MSV000081379) .

- Reagent Validation : Use certified standards (e.g., 14,15-LTE4 from Shanghai Zhenzhun, ≥97% purity) and report lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.